molecular formula C15H14INO3 B398546 N-(2,5-dimethoxyphenyl)-2-iodobenzamide

N-(2,5-dimethoxyphenyl)-2-iodobenzamide

Cat. No.: B398546
M. Wt: 383.18g/mol
InChI Key: JSBWSZAIQTXXCZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-iodobenzamide is a benzamide derivative featuring a 2-iodobenzoyl group linked to a 2,5-dimethoxyphenylamine moiety. The iodine atom at the 2-position of the benzoyl group may enhance electrophilic reactivity or influence receptor binding, while the 2,5-dimethoxy substituents on the phenyl ring could modulate lipophilicity and metabolic stability . Similar compounds, such as N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide (CAS 723252-43-5), highlight the importance of halogenation in pharmacologically active molecules .

Properties

Molecular Formula

C15H14INO3

Molecular Weight

383.18g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-iodobenzamide

InChI

InChI=1S/C15H14INO3/c1-19-10-7-8-14(20-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18)

InChI Key

JSBWSZAIQTXXCZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2I

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2I

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Benzamide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide with a 3,4-dimethoxyphenethylamine substituent.
  • Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
  • Properties : Melting point 90°C; characterized by ¹H/¹³C-NMR (Tables 1–2 in ).
  • Key Difference : The absence of iodine and the phenethylamine chain in Rip-B may reduce steric hindrance compared to the target compound.

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide

  • Structure : Incorporates a thiazole ring, increasing molecular rigidity.
  • Properties : Molecular weight 466.29 g/mol; CAS 723252-43-5 .
  • Biological Relevance : Thiazole rings are associated with antimicrobial and anticancer activities, suggesting possible therapeutic applications for iodine-containing analogs .

Urea Derivatives

N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea

  • Structure : Urea core with 2,5-dimethoxyphenyl and 4-hydroxyphenethyl groups.
  • Structural Insight : The urea functional group forms intramolecular hydrogen bonds (N–H···O), enhancing stability . Compared to benzamides, ureas may exhibit different binding modes due to hydrogen-bonding capacity.

NBOMe Derivatives (Phenethylamine Analogs)

25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

  • Structure : Phenethylamine derivative with 4-iodo-2,5-dimethoxy and 2-methoxybenzyl groups.
  • Activity : High-affinity serotonin 5-HT₂A receptor agonist; associated with neurotoxicity and clinical adverse effects .
  • However, the benzamide’s lack of a phenethylamine backbone may reduce CNS penetration .

Thiadiazole and Hydrazinecarbothioamide Derivatives

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

  • Structure : Acetamide with a thiadiazole-sulfanyl group.
  • Properties : Molecular formula C₁₄H₁₆N₄O₄S₂; CAS 533919-56-1 .
  • Functional Insight : The thiadiazole moiety may improve metabolic stability compared to benzamides.

N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide

  • Activity : Anticancer activity against MCF-7 cells (IC₅₀ = 0.8 µM), comparable to doxorubicin .
  • Comparison : Replacement of iodine with a pyridinyl group in hydrazinecarbothioamides shifts activity toward antioxidant and anticancer effects, underscoring the role of substituents in target specificity .

Data Tables

Table 2: Substituent Effects on Activity

Substituent Position Functional Group Observed Impact Example Compound
2-Iodo (benzamide) Halogen Potential electrophilic reactivity Target compound
2,5-Dimethoxy Methoxy Increased lipophilicity, metabolic stability N-(2,5-dimethoxyphenyl)urea
Thiazole/Thiadiazole Heterocycle Enhanced rigidity, antimicrobial activity N-[4-(2,5-dimethoxyphenyl)-thiazol]

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